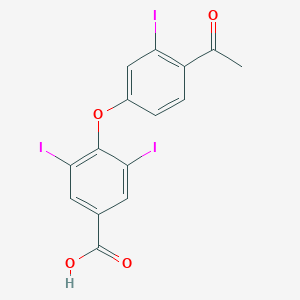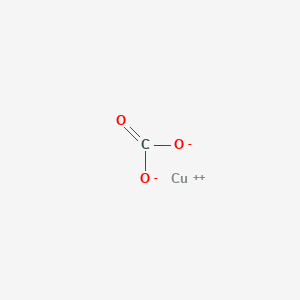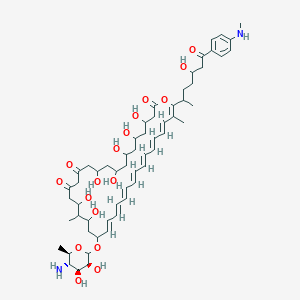
Fungimycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fungimycin is a naturally occurring antibiotic that is produced by the fungus Streptomyces noursei. It is a member of the polyene macrolide group of antibiotics and is used primarily as an antifungal agent. Fungimycin has a unique mechanism of action that sets it apart from other antifungal drugs and has been the subject of extensive scientific research.
作用機序
Fungimycin works by binding to ergosterol, which is a component of the fungal cell membrane. This binding disrupts the membrane structure and causes the cell to leak, ultimately leading to cell death. Fungimycin is unique in that it binds to ergosterol with high specificity and does not affect mammalian cell membranes.
生化学的および生理学的効果
Fungimycin has been shown to have a number of biochemical and physiological effects on fungal cells. These include inhibition of cell growth, disruption of cell membrane integrity, and inhibition of protein synthesis. Fungimycin has also been shown to induce the production of reactive oxygen species, which can contribute to cell death.
実験室実験の利点と制限
Fungimycin is a widely used antifungal agent in laboratory experiments due to its high specificity for ergosterol and its broad-spectrum activity against fungal infections. However, it does have some limitations. Fungimycin can be toxic to some types of cells, and its effectiveness can be reduced in the presence of other compounds. Additionally, the production of fungimycin can be difficult and expensive, which can limit its availability for research purposes.
将来の方向性
There are a number of potential future directions for research on fungimycin. One area of interest is the development of new formulations of the drug that can improve its effectiveness and reduce its toxicity. Another area of interest is the study of the mechanisms of fungimycin resistance in fungal cells, which could lead to the development of new antifungal drugs. Additionally, the use of fungimycin in combination with other antifungal agents is an area of active research, as this may improve the effectiveness of treatment for fungal infections.
合成法
Fungimycin is produced through fermentation of the Streptomyces noursei fungus. The fermentation process involves growing the fungus in a nutrient-rich medium and allowing it to produce the antibiotic. Once the antibiotic has been produced, it is extracted from the fermentation broth and purified for use.
科学的研究の応用
Fungimycin has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has been used to treat fungal infections in humans, animals, and plants. Fungimycin is also used in research laboratories to study the mechanisms of fungal infections and to develop new antifungal drugs.
特性
CAS番号 |
1404-87-1 |
|---|---|
製品名 |
Fungimycin |
分子式 |
C59H86N2O17 |
分子量 |
1095.3 g/mol |
IUPAC名 |
(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione |
InChI |
InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1 |
InChIキー |
QPQMKHKBRKAVRZ-FWIVLUFVSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N |
SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
正規SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
その他のCAS番号 |
11016-07-2 |
同義語 |
fungimycin perimycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



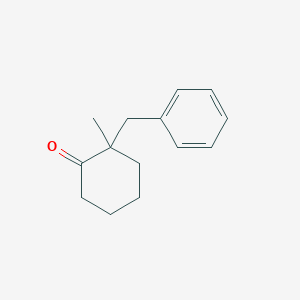
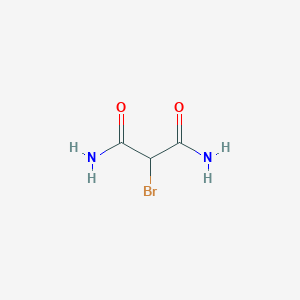
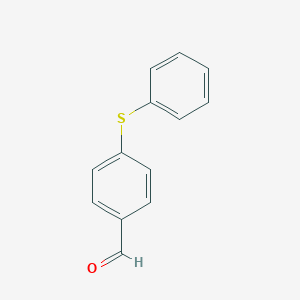
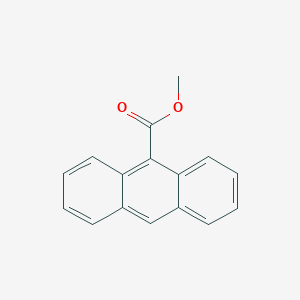
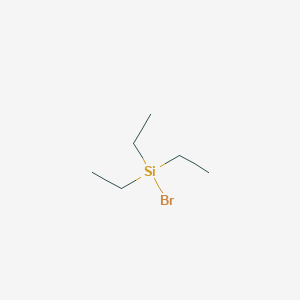
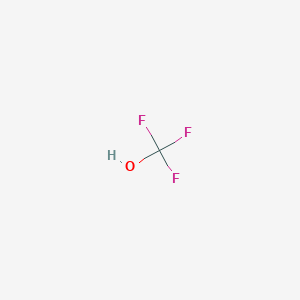
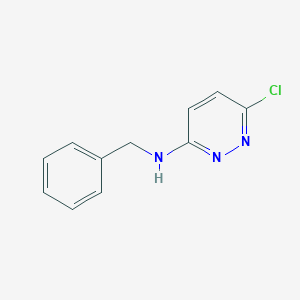
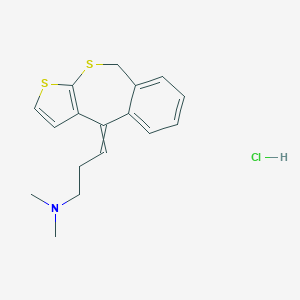
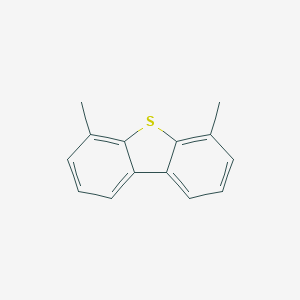
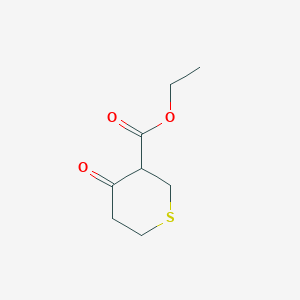
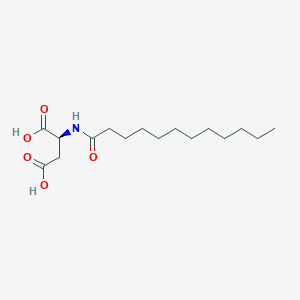
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
